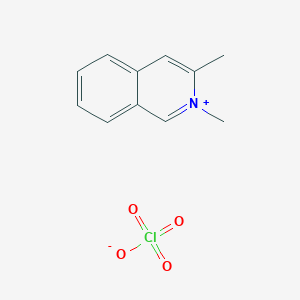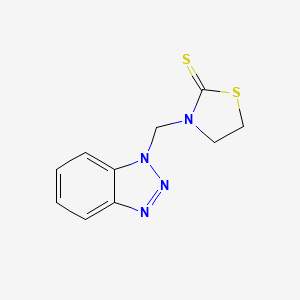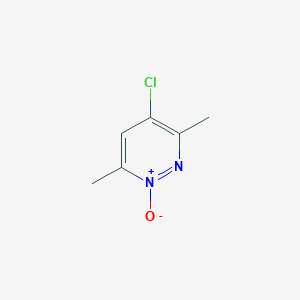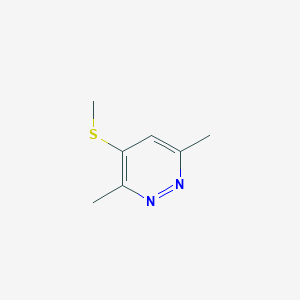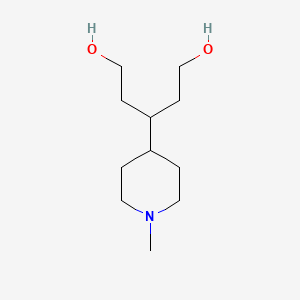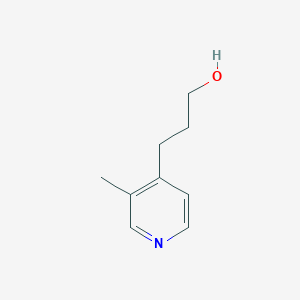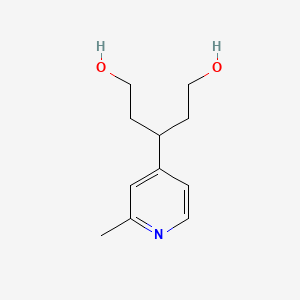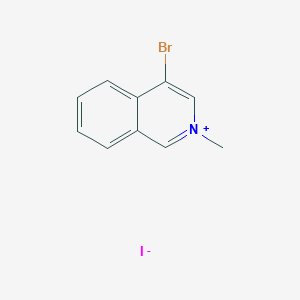
Agn-PC-0NI4RE
Overview
Description
Agn-PC-0NI4RE is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI4RE involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its own set of reaction conditions and requirements:
Template Method: This method requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: This method involves the use of an electrochemical cell to deposit the compound onto a substrate.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This method involves the reduction of metal precursors in a polyol medium, often resulting in high yields and uniform particle sizes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the polyol method due to its efficiency and scalability. This method allows for the production of large quantities of the compound with consistent quality and properties .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0NI4RE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen or hydrazine.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, halogens, and various reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways and products .
Major Products
The major products formed from these reactions include various oxides, reduced forms of the compound, and substituted derivatives.
Scientific Research Applications
Agn-PC-0NI4RE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Agn-PC-0NI4RE involves several molecular targets and pathways:
Antimicrobial Action: The compound exerts its antimicrobial effects by generating reactive oxygen species, damaging DNA, and disrupting bacterial cell membranes.
Catalytic Activity: As a catalyst, this compound facilitates various chemical reactions by providing active sites for reactants to interact, thereby lowering the activation energy required for the reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Agn-PC-0NI4RE include other silver-based compounds and nanomaterials, such as silver nanoparticles and silver nanowires .
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications. Unlike other silver-based compounds, this compound offers a balance of properties that make it suitable for a wide range of scientific and industrial uses .
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique properties and versatility make it a valuable subject of study and application. From its preparation methods to its chemical reactions and applications, this compound continues to be an important compound in advancing technology and research.
Properties
IUPAC Name |
4-bromo-2-methylisoquinolin-2-ium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN.HI/c1-12-6-8-4-2-3-5-9(8)10(11)7-12;/h2-7H,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQADPWZHVPOPO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC=CC=C2C(=C1)Br.[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481070 | |
| Record name | AGN-PC-0NI4RE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54931-73-6 | |
| Record name | NSC121337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | AGN-PC-0NI4RE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


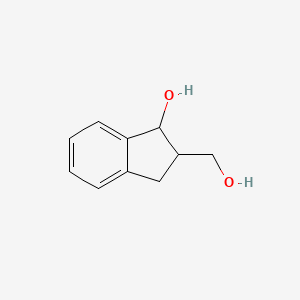
![(1S,9S)-11-(3-chloro-2-hydroxypropyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B7780199.png)
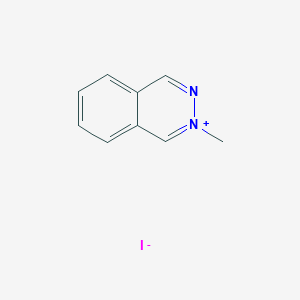
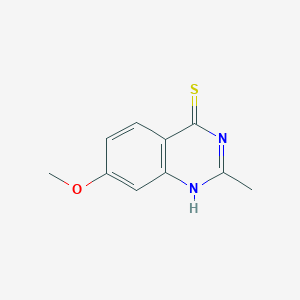
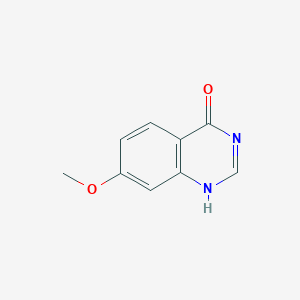

![2-amino-6-benzyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7780233.png)
